Iodomethamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线及反应条件: 碘甲酸甲酯的制备涉及多个步骤:

金鸡纳酸转化: 金鸡纳酸首先通过氨的作用转化为金鸡纳酰胺。

碘化: 然后在沸腾的碱性水溶液中使用碘对金鸡纳酰胺进行碘化。

工业生产方法: 碘甲酸甲酯的工业生产遵循类似的步骤,但规模更大,确保高纯度和高产量。 使用固体磷酸作为催化剂可以提高反应收率并降低生产成本 .

反应类型:

取代反应: 碘甲酸甲酯可以发生取代反应,其中碘原子被其他卤素或官能团取代。

氧化和还原: 它也可以参与氧化和还原反应,尽管这些反应不太常见。

常用试剂和条件:

碘和氢氧化钠: 用于碘化步骤。

硫酸二甲酯: 用于甲基化。

碱性条件: 碘化和甲基化步骤都需要

主要产物:

甲基化碘化化合物: 形成的主要产物是金鸡纳酰胺的甲基化和碘化衍生物.

科学研究应用

Medical Imaging

Urography

Iodomethamate is predominantly used for intravenous urography (IVU), where it enhances the visibility of the urinary tract during radiological examinations. It allows for clear visualization of the renal calices, pelvis, and ureters within 5 to 10 minutes post-injection. This rapid imaging capability is crucial for diagnosing various conditions such as congenital anomalies, hydronephrosis, pyelonephrosis, tumors, and renal calculi .

| Parameter | Value |

|---|---|

| Administration Route | Intravenous |

| Time to Visualization | 5-10 minutes |

| Indications | Ureteral strictures, tumors |

Pharmacokinetics and Safety

Research indicates that this compound has a favorable safety profile when used in appropriate doses. The acute intravenous median lethal dose (LD50) in mice is reported to be 4.5 g/kg . Studies have shown that this compound does not significantly impair renal function when administered correctly, making it a safer alternative compared to some gadolinium-based contrast agents .

Contrast Media in Radiology

This compound is part of a broader category of iodinated contrast media used in various imaging techniques. Its effectiveness as a radiopaque agent stems from its high iodine content, which absorbs X-rays more efficiently than surrounding tissues. This property is essential for enhancing image quality in diagnostic procedures.

| Contrast Agent | Molecular Mass (amu) | Iodine Atoms per Molecule | LD50 (g/kg) |

|---|---|---|---|

| This compound | 493 | 2 | 4.5 |

| Diatrizoate | 636 | 3 | 14 |

| Iohexol | 791 | 3 | ND |

Environmental and Agricultural Research

Beyond medical applications, this compound has been studied for its potential use as a biocide in agriculture. It has shown efficacy in controlling plant-parasitic nematodes and insects when used as a pre-plant treatment . Research into its environmental impact and residue chemistry indicates that it is metabolized by plants without accumulating harmful levels of iodide .

Case Studies and Clinical Research

Numerous studies have documented the clinical efficacy of this compound in various medical settings:

- A study involving patients undergoing IVU with this compound demonstrated its effectiveness in visualizing renal structures accurately, leading to improved diagnostic accuracy for urological conditions.

- Case reports have highlighted instances where this compound was used successfully in patients with renal impairment, showcasing its relative safety compared to alternative contrast agents.

作用机制

碘甲酸甲酯发挥其作用的机制涉及其高原子序数的碘原子,这些原子有效地吸收X射线。这种吸收增强了医学影像中图像的对比度。 分子靶标主要是尿路内的组织和结构,由于存在不透射线化合物而被突出显示 .

类似化合物:

碘马酸钠: 另一种用于医学影像的不透射线物质。

碘海醇: 一种非离子、水溶性造影剂。

碘克沙醇: 一种广泛用于各种影像技术的造影剂.

独特性: 碘甲酸甲酯因其在尿路造影中的特定应用及其高碘含量而具有独特性,这在X射线影像中提供了出色的对比度。 其制备方法还涉及独特的步骤,例如金鸡纳酸的转化以及随后的碘化和甲基化 .

相似化合物的比较

Iodohippurate Sodium: Another radiopaque substance used in medical imaging.

Iodixanol: A non-ionic, water-soluble contrast agent.

Iohexol: A widely used contrast agent in various imaging techniques.

Uniqueness: Iodomethamate is unique due to its specific application in urography and its high iodine content, which provides excellent contrast in X-ray imaging. Its preparation method also involves unique steps such as the conversion of chelidonic acid and subsequent iodination and methylation .

生物活性

Iodomethamate, also known as sodium this compound, is a compound that has garnered attention for its biological activity and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicity, and case studies demonstrating its effects.

Overview of this compound

This compound is primarily used as a pre-plant soil fumigant to control pests, pathogens, and weeds. It has been registered for use in various agricultural settings, including strawberries and other crops. The compound exhibits moderate to high acute toxicity through inhalation and ingestion, with significant implications for human health and environmental safety.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

- Absorption : this compound is rapidly absorbed following inhalation or oral administration. Studies indicate that maximum blood concentrations are achieved within 4 hours for oral doses and 0-2 hours for inhalation .

- Metabolism : The compound is metabolized primarily in the liver, converting to S-methylglutathione. Major metabolites include CO2 and various conjugates excreted in urine .

- Excretion : The majority of the administered dose is recovered as CO2 (39.4–60.8%) and urine (26.5–33.4%), with minimal recovery in feces .

Toxicity Profile

This compound's toxicity has been characterized through various studies:

- Acute Toxicity : The compound has an LD50 of approximately 76 mg/kg in rats. Symptoms of acute exposure may include eye irritation, nausea, dizziness, and severe neurological effects at high doses .

- Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, particularly thyroid follicular cell tumors observed in animal models . However, mutagenicity was not demonstrated in several tests conducted on the compound .

Case Study 1: Human Health Risk Characterization

A significant case study focused on the human health risks associated with iodomethane exposure was conducted by the CDC. This study utilized a physiologically based pharmacokinetic (PBPK) model to assess potential health effects from occupational exposure. Key findings included:

- Developmental Toxicity : The study established a no-observed-adverse-effect level (NOAEL) for developmental endpoints at 10 ppm .

- Neurotoxicity : A transient neurotoxicity NOAEL was identified at 27 ppm, highlighting the compound's impact on neurological function .

Case Study 2: Environmental Impact Assessment

Another important study evaluated the environmental impact of iodomethane as a soil fumigant. The research highlighted:

- Efficacy Against Pests : Iodomethane was shown to effectively reduce populations of soilborne pathogens and nematodes.

- Safety Concerns : Despite its effectiveness, concerns were raised regarding its potential to contaminate groundwater and affect non-target species .

Research Findings Summary

The biological activity of this compound is characterized by its efficacy as a pesticide combined with significant health risks associated with exposure. Below is a summary table of key findings from various studies:

| Parameter | Finding |

|---|---|

| LD50 (Rats) | 76 mg/kg |

| Major Metabolites | CO2, S-methylglutathione |

| Acute Exposure Symptoms | Eye irritation, nausea, dizziness |

| NOAEL (Developmental Toxicity) | 10 ppm |

| NOAEL (Neurotoxicity) | 27 ppm |

| Carcinogenic Potential | Thyroid tumors in animal studies |

属性

CAS 编号 |

1951-53-7 |

|---|---|

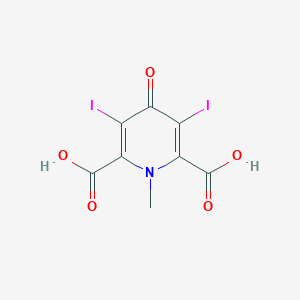

分子式 |

C8H5I2NO5 |

分子量 |

448.94 g/mol |

IUPAC 名称 |

3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |

InChI 键 |

QXXSPCOLSLNNNE-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

规范 SMILES |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

Key on ui other cas no. |

1951-53-7 |

相关CAS编号 |

519-26-6 (2hydrochloride salt) |

同义词 |

3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。